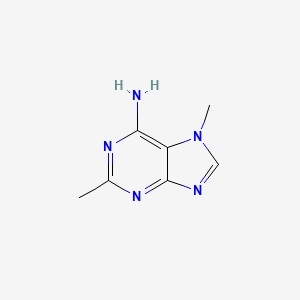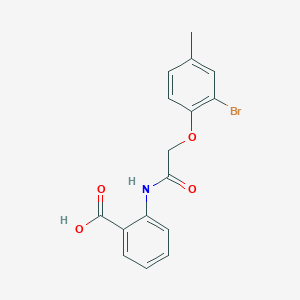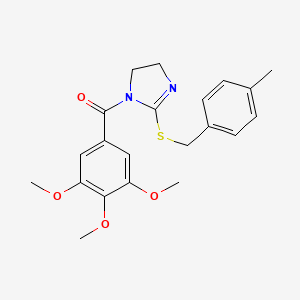
2,7-dimethyl-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-dimethyl-7H-purin-6-amine, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other beverages. It is the most widely consumed psychoactive substance in the world, with approximately 90% of adults consuming it daily. Caffeine is known for its ability to improve alertness, concentration, and mood.
Wissenschaftliche Forschungsanwendungen
Tautomeric Equilibria and Structural Analysis
Gundersen et al. (2011) conducted Density Functional Theory calculations on N-methoxy-9-methyl-9H-purin-6-amines, closely related to 2,7-dimethyl-7H-purin-6-amine, examining their tautomeric forms and interactions with dimethyl sulfoxide (DMSO). Their study provided insights into the tautomeric ratios and reactivities, particularly focusing on hydrogen bonding and solvent effects (Gundersen et al., 2011).
C-H Functionalization via Purine Directing Group
Kim et al. (2014) explored Rh-catalyzed C-H functionalization of 6-arylpurines, where the purine moiety directs the C-H bond activation. This study is pertinent to understanding the functionalization processes involving purine derivatives, which can include this compound (Kim et al., 2014).
Synthesis and Reactivity Studies
Roggen et al. (2008) conducted synthesis and reactivity studies on N-methoxy-9-methyl-9H-purin-6-amines, investigating their amino/imino tautomeric ratios and N-7 alkylation reactivities. Such research is crucial for understanding the chemical behavior and potential applications of purine derivatives, including this compound (Roggen et al., 2008).
Antibacterial Evaluation of Purine Compounds
Govori (2017) synthesized and evaluated the antibacterial properties of triazole compounds containing purine moiety, demonstrating the potential of purine derivatives in developing new antibacterial agents. This could extend to the study of this compound (Govori, 2017).
Synthesis of Purine Derivatives for Antitumor Effects
Moharram and Osman (1989) explored the synthesis of purine derivatives and their antitumor effects. This is relevant for understanding how modifications in purine structures, like in this compound, can impact their potential use in cancer treatment (Moharram & Osman, 1989).
Eigenschaften
IUPAC Name |
2,7-dimethylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONGDUHEIFTQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N=CN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)
![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)

![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)
![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)
![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)


![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)
